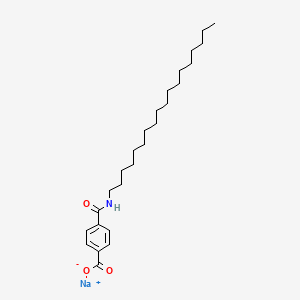
Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt: is a chemical compound with the molecular formula C26H43NO3.Na. It is a derivative of benzoic acid, where the carboxyl group is modified with an octadecylamino carbonyl group, and it exists as a monosodium salt. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt involves the reaction of benzoic acid with octadecylamine in the presence of a coupling agent. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform. The carboxyl group of benzoic acid reacts with the amine group of octadecylamine to form an amide bond, resulting in the formation of the desired compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors equipped with reflux condensers to maintain the reaction temperature. The product is then purified through recrystallization or chromatography techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivative.
Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration and halogenation, using reagents like nitric acid and halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in basic conditions or chromic acid (H2CrO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt is used as a surfactant in various chemical reactions. It helps in stabilizing emulsions and dispersions, making it valuable in the formulation of chemical products.
Biology: In biological research, this compound is used as a model molecule to study the interactions between long-chain amides and biological membranes. It helps in understanding the behavior of similar compounds in biological systems.
Medicine: The compound has potential applications in drug delivery systems. Its amphiphilic nature allows it to form micelles, which can encapsulate hydrophobic drugs and enhance their solubility and bioavailability.
Industry: In the industrial sector, this compound is used as an additive in lubricants and coatings. It improves the thermal stability and anti-corrosive properties of these products.
Mechanism of Action
The mechanism of action of benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt involves its interaction with biological membranes. The long octadecyl chain allows the compound to insert into lipid bilayers, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The compound may also interact with specific molecular targets, such as ion channels, influencing their activity and modulating cellular processes.
Comparison with Similar Compounds
- Benzoic acid, 4-((hexadecylamino)carbonyl)-, monosodium salt
- Benzoic acid, 4-((dodecylamino)carbonyl)-, monosodium salt
- Benzoic acid, 4-((octylamino)carbonyl)-, monosodium salt
Comparison:
- Chain Length: The primary difference between these compounds lies in the length of the alkyl chain attached to the amide group. Benzoic acid, 4-((octadecylamino)carbonyl)-, monosodium salt has an octadecyl chain, which is longer compared to the hexadecyl, dodecyl, and octyl chains in the similar compounds.
- Properties: The longer alkyl chain in this compound imparts greater hydrophobicity and amphiphilicity, making it more effective in applications requiring surfactant properties.
- Applications: Due to its longer chain, this compound is preferred in applications where enhanced interaction with lipid membranes or improved thermal stability is required.
Properties
CAS No. |
5994-45-6 |
|---|---|
Molecular Formula |
C26H42NNaO3 |
Molecular Weight |
439.6 g/mol |
IUPAC Name |
sodium;4-(octadecylcarbamoyl)benzoate |
InChI |
InChI=1S/C26H43NO3.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(28)23-18-20-24(21-19-23)26(29)30;/h18-21H,2-17,22H2,1H3,(H,27,28)(H,29,30);/q;+1/p-1 |
InChI Key |
OFXWMRZFGHOKKH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]sulfanylethyl]pyrrolidine](/img/structure/B13762696.png)




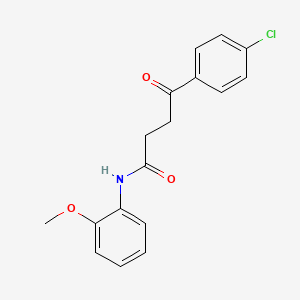
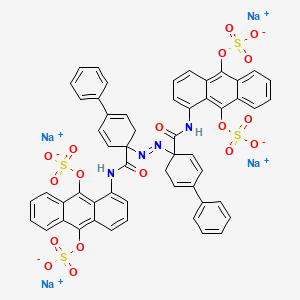
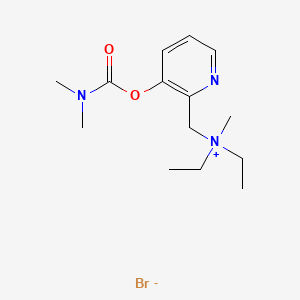
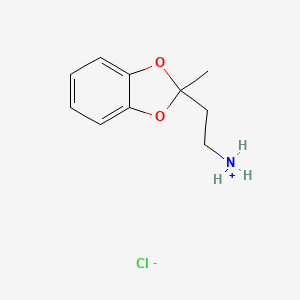
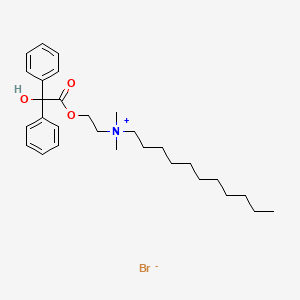
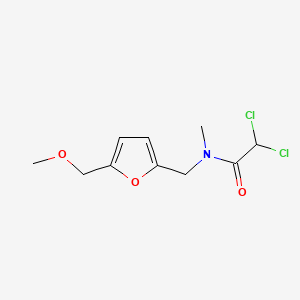


![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
